molecular formula C13H18O4 B14256802 1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- CAS No. 214220-84-5

1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl-

Cat. No.: B14256802
CAS No.: 214220-84-5
M. Wt: 238.28 g/mol
InChI Key: FLQVOGLTZVMLFX-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at positions 1 and 3. This particular compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a methyl group at the 4-position of the dioxolane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst, solvent, and temperature are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-
  • 1,3-Dioxolane, 2-(4-ethoxyphenyl)-4-methyl-
  • 1,3-Dioxolane, 2-(4-methoxy-3-ethoxyphenyl)-4-methyl-

Uniqueness

1,3-Dioxolane, 2-(4-ethoxy-3-methoxyphenyl)-4-methyl- is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its solubility, stability, and potential biological activity compared to similar compounds.

Properties

CAS No.

214220-84-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-4-methyl-1,3-dioxolane

InChI

InChI=1S/C13H18O4/c1-4-15-11-6-5-10(7-12(11)14-3)13-16-8-9(2)17-13/h5-7,9,13H,4,8H2,1-3H3

InChI Key

FLQVOGLTZVMLFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2OCC(O2)C)OC

Origin of Product

United States

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